molecular formula C9H9FO B13551093 1-(3-Fluorophenyl)prop-2-en-1-ol

1-(3-Fluorophenyl)prop-2-en-1-ol

Cat. No.: B13551093
M. Wt: 152.16 g/mol
InChI Key: PXCYJOCWOIQBIT-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 3-fluorobenzaldehyde and acetone, followed by reduction of the resulting α,β-unsaturated ketone using sodium borohydride or other reducing agents . The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: 3-Fluorobenzaldehyde, 3-fluorobenzoic acid.

    Reduction: 1-(3-Fluorophenyl)propan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)prop-2-en-1-ol: Similar structure but with the fluorine atom at the para position.

    1-(2-Fluorophenyl)prop-2-en-1-ol: Similar structure but with the fluorine atom at the ortho position.

    1-(3-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 1-(3-Fluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the fluorine atom can also enhance the compound’s stability and biological activity compared to its non-fluorinated analogs .

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

1-(3-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9,11H,1H2

InChI Key

PXCYJOCWOIQBIT-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC=C1)F)O

Origin of Product

United States

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